2'-epi-Sofosbuvir Desphosphate
Description
2'-epi-Sofosbuvir Desphosphate is a stereoisomer of Sofosbuvir Desphosphate, a key intermediate or metabolite of the antiviral prodrug Sofosbuvir. The "2'-epi" designation indicates an epimerization at the 2' position of the ribose ring, altering the spatial configuration of the molecule . This stereochemical modification can significantly impact its pharmacokinetic properties, binding affinity to viral targets, and metabolic stability.
Properties
Molecular Formula |
C₁₀H₁₃FN₂O₅ |
|---|---|
Molecular Weight |
260.22 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- This compound : The epimerization at the 2' position likely disrupts the hydrogen-bonding network critical for binding to hepatitis C virus (HCV) NS5B polymerase, reducing antiviral efficacy compared to Sofosbuvir .
- ent-Sofosbuvir Desphosphate: As an enantiomer, it forms a distinct metabolite (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate) with a simpler structure (MW 260.22), suggesting enhanced cellular uptake or altered metabolic pathways .
Clinical and Research Significance
- ent-Sofosbuvir Desphosphate is the most clinically advanced compound in this group, with Phase 3 trials highlighting its role as an active antiviral agent against HCV .
- Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate is primarily studied in impurity profiling, as its presence in drug formulations could compromise safety or efficacy .
- Data on This compound remain sparse, underscoring the need for further research to elucidate its metabolic fate and pharmacological impact.
Q & A
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays against its parent compound?
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